



Application Notes and Protocols: Colony Formation Assay with SRI 31215 TFA Treatment

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Compound of Interest		
Compound Name:	SRI 31215 TFA	
Cat. No.:	B610992	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

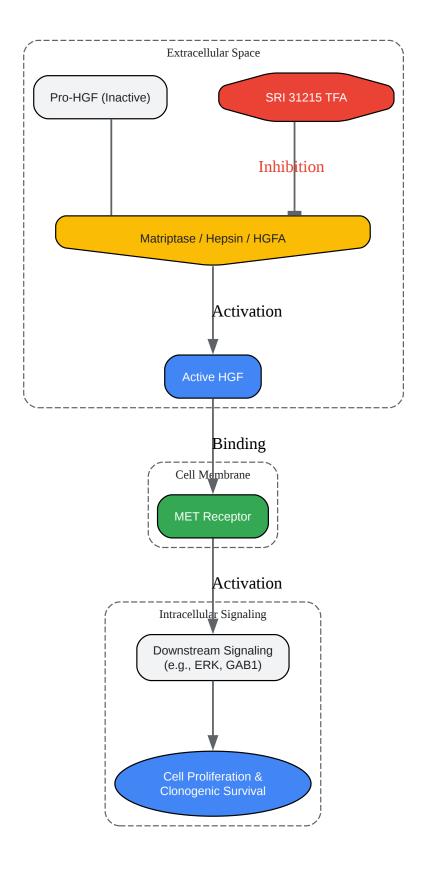
The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to determine the long-term survival and proliferative capability of a single cell.[1][2] This assay is considered the gold standard for assessing the effects of cytotoxic agents, including radiation and chemotherapeutic drugs, on cell reproductive viability.[3] SRI 31215 TFA is a small molecule inhibitor that targets the activation of Hepatocyte Growth Factor (HGF).[4][5][6] It functions as a triplex inhibitor of the serine proteases matriptase, hepsin, and HGF activator (HGFA), which are responsible for converting the inactive precursor pro-HGF into its active form.[4][6][7] The subsequent binding of active HGF to its receptor, MET, triggers downstream signaling cascades that promote cancer cell proliferation, survival, migration, and invasion.[5] [6][7] By blocking HGF activation, SRI 31215 TFA effectively inhibits the oncogenic HGF/MET signaling pathway.[5] These application notes provide a detailed protocol for utilizing the colony formation assay to quantify the dose-dependent inhibitory effect of SRI 31215 TFA on the clonogenic survival of cancer cells.

Mechanism of Action: SRI 31215 TFA in the HGF/MET Pathway

SRI 31215 TFA prevents the proteolytic cleavage of pro-HGF, a critical step for the activation of the HGF/MET signaling pathway. This pathway is often dysregulated in various cancers,



contributing to tumor growth and resistance to therapy.[5][6] The diagram below illustrates the inhibitory action of **SRI 31215 TFA**.





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Caption: SRI 31215 TFA inhibits proteases that activate HGF, blocking MET receptor signaling.

Experimental Protocols

This protocol details the steps for performing a colony formation assay to evaluate the efficacy of **SRI 31215 TFA**.

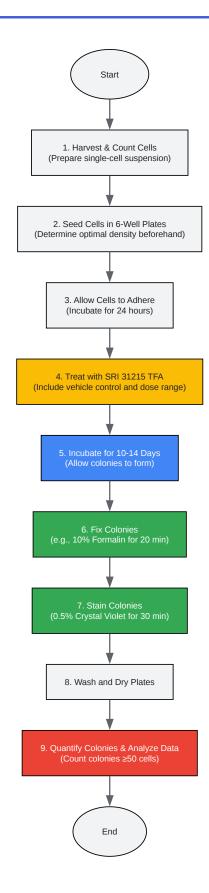
I. Materials and Reagents

Material/Reagent	Specifications	
Cell Line	Appropriate cancer cell line (e.g., DU145, DiFi)	
SRI 31215 TFA	Stock solution prepared in a suitable solvent (e.g., DMSO)	
Culture Medium	Recommended medium for the chosen cell line + FBS + Pen/Strep	
Trypsin-EDTA	0.25% or 0.05% solution	
Phosphate-Buffered Saline (PBS)	Sterile, pH 7.4	
Culture Plates	Sterile 6-well tissue culture treated plates	
Fixative Solution	10% Neutral Buffered Formalin or 4% Paraformaldehyde (PFA)	
Staining Solution	0.5% (w/v) Crystal Violet in 25% Methanol	
Equipment	Incubator (37°C, 5% CO ₂), microscope, hemocytometer, centrifuge	

II. Detailed Methodology

The workflow involves cell preparation, treatment with **SRI 31215 TFA**, incubation to allow for colony growth, and subsequent fixation, staining, and quantification.





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